Benzylideneacetone

描述

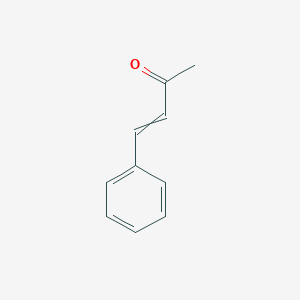

Structure

3D Structure

属性

IUPAC Name |

(E)-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031626 | |

| Record name | Methyl trans-styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262.00 °C. @ 760.00 mm Hg | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.009 [mmHg] | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1896-62-4, 122-57-6 | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1896-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trans-styryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001896624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trans-styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-phenylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03X40BMT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.5 °C | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzylideneacetone, an α,β-unsaturated ketone with applications in various scientific fields, including pharmaceuticals and fragrances.[1] The core of this synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (acetone).[1][2][3] This document will delve into the intricate mechanism of this reaction, provide detailed experimental protocols, present relevant quantitative data in a structured format, and offer visualizations to facilitate a deeper understanding of the process.

Introduction to this compound and the Claisen-Schmidt Condensation

This compound, systematically named (E)-4-phenylbut-3-en-2-one, is a pale yellow crystalline solid with a characteristic sweet, floral odor.[1] Its synthesis is a classic example of a crossed aldol condensation known as the Claisen-Schmidt condensation.[2][3] This reaction is particularly efficient because benzaldehyde, an aromatic aldehyde, lacks α-hydrogens and therefore cannot undergo self-condensation.[2][4] Acetone, on the other hand, possesses acidic α-hydrogens, making it a suitable enolizable ketone for this reaction.[4] The reaction proceeds under basic conditions, typically using sodium hydroxide or potassium hydroxide, to yield the α,β-unsaturated ketone product.[1]

The Reaction Mechanism

The synthesis of this compound proceeds through a well-established multi-step mechanism:

Step 1: Enolate Formation The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate ion.[1][5][6][7] This enolate is the key nucleophile in the reaction.

Step 2: Nucleophilic Attack The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde.[1][5][7] This step results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is subsequently protonated by a water molecule (formed from the initial deprotonation of acetone) to yield a β-hydroxy ketone.[5]

Step 4: Dehydration The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form the final product, this compound.[2][5] This dehydration is driven by the formation of a stable, conjugated system involving the aromatic ring and the carbonyl group.[2]

A potential side reaction is the further reaction of this compound with another molecule of benzaldehyde to form dithis compound, especially if an excess of benzaldehyde is used.[8]

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the reaction pathway and a typical experimental workflow, the following diagrams have been generated using Graphviz.

Caption: The Claisen-Schmidt condensation mechanism for this compound synthesis.

Caption: A typical experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [8] |

| Molar Mass | 146.19 g/mol | [8] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 39-42 °C | [8] |

| Boiling Point | 260-262 °C | [8] |

| Solubility in Water | 1.3 g/L | [8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and nonpolar solvents | [1][8] |

| Typical Reaction Temperature | 20-25 °C | [4][9] |

| Reported Yield | ~78% | [9] |

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound and its derivative, dithis compound.

Synthesis of Dithis compound (as a representative protocol)

This protocol details the synthesis of dithis compound, which involves a double Claisen-Schmidt condensation.[4]

Materials:

-

Benzaldehyde (6.8 g, 6.5 mL)

-

Acetone (1.9 g, 2.3 mL)

-

Sodium hydroxide (6.3 g)

-

Water (63 mL)

-

Ethanol (50 mL)

-

250 mL three-neck round-bottomed flask

-

Water condenser

-

Addition funnel

-

Mechanical stirrer

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Prepare the Base Solution: In a beaker, dissolve 6.3 g of sodium hydroxide in a mixture of 63 mL of water and 50 mL of ethanol. Cool the solution in an ice bath.[4]

-

Set up the Reaction Apparatus: Assemble a 250 mL three-neck round-bottomed flask equipped with a mechanical stirrer, a water condenser, and an addition funnel. Place the flask in a cold water bath to maintain a temperature of 20–25 °C.[4]

-

Charge the Flask: Transfer the cold sodium hydroxide solution into the reaction flask.[4]

-

Prepare the Reactant Mixture: In the addition funnel, combine 6.8 g (6.5 mL) of benzaldehyde and 1.9 g (2.3 mL) of acetone.[4]

-

Initiate the Reaction: With vigorous stirring, add approximately half of the benzaldehyde/acetone mixture from the addition funnel to the flask. A precipitate should begin to form shortly after addition.[4]

-

Continue the Reaction: Continue stirring for about 15 minutes, then add the remaining benzaldehyde/acetone mixture. Stir for an additional 30 minutes at 20–25 °C.[4]

-

Isolate the Crude Product: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Wash the Product: Wash the collected solid in the Büchner funnel with ice-cold water to remove any unreacted starting materials and base.[4]

-

Purification by Recrystallization: Recrystallize the crude product from hot ethanol to obtain purified yellow crystals.[10]

-

Drying and Characterization: Allow the purified crystals to air dry. Determine the yield, melting point, and characterize the product using spectroscopic methods (IR, NMR).[4][10]

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate purification techniques are crucial for obtaining a high yield of the pure product. The information and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 2. praxilabs.com [praxilabs.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Dithis compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Benzylideneacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for benzylideneacetone ((E)-4-phenylbut-3-en-2-one), a key α,β-unsaturated ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₀O with a molecular weight of 146.19 g/mol . Its spectroscopic data is a direct reflection of its conjugated system, which includes a phenyl group, a carbon-carbon double bond, and a carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here are for the trans-isomer, which is the more stable and commonly observed form.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic, vinylic, and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.4 | Singlet | Methyl Protons (CH₃) |

| ~6.7 | Doublet | Vinylic Proton (α-H) |

| ~7.5 | Doublet | Vinylic Proton (β-H) |

| ~7.4 - 7.6 | Multiplet | Aromatic Protons |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, including the characteristic downfield shift of the carbonyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~27.5 | Methyl Carbon (CH₃) |

| ~125.0 | α-Carbon (C-H) |

| ~128.0 - 130.0 | Aromatic Carbons (C-H) |

| ~134.5 | Aromatic Carbon (ipso-C) |

| ~143.0 | β-Carbon (C-H) |

| ~198.0 | Carbonyl Carbon (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The extended conjugation influences the position of the carbonyl and alkene stretching frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Aliphatic C-H Stretch |

| ~1665 | Strong | C=O Stretch (α,β-unsaturated) |

| ~1609 | Strong | C=C Stretch (alkene) |

| ~1575 | Medium | C=C Stretch (aromatic) |

| ~975 | Strong | =C-H Bend (trans-alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by a strong absorption band in the ultraviolet region, arising from the π → π* electronic transition within the extended conjugated system.

| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~285-290 | ~20,000 | Ethanol | π → π* |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube. If any solid is present, filter the solution through a small cotton plug in a Pasteur pipette.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to set the correct depth.

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the crystal to ensure complete coverage of the sampling area.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition :

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.

-

Perform a serial dilution to obtain a solution with an absorbance in the optimal range of 0.2 to 0.8 AU. A typical final concentration would be around 0.005 to 0.01 mg/mL.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Rinse and then fill a second quartz cuvette with the diluted this compound solution.

-

-

Data Acquisition :

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with the sample cuvette.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

-

Data Processing :

-

The software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

-

Visualized Workflow

The following diagram illustrates the general workflow for spectroscopic analysis, from initial sample handling to final structural interpretation.

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Biological Activity and Cytotoxicity of Benzylideneacetone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylideneacetone, a simple α,β-unsaturated ketone, and its derivatives have garnered significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the biological properties and cytotoxic effects of this compound and its analogues, with a particular focus on their potential as anticancer agents. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways involved in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as benzalacetone, is an organic compound that serves as a fundamental scaffold in the synthesis of a wide array of derivatives, including the well-studied dithis compound (DBA).[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The core chemical structure, characterized by an α,β-unsaturated ketone, is believed to be crucial for their biological effects, primarily through Michael addition reactions with cellular nucleophiles like cysteine residues in proteins. This guide delves into the cytotoxic mechanisms and therapeutic potential of this promising class of compounds.

Biological Activities

Anticancer Activity

This compound and its derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][7] Their mechanism of action is multifaceted, primarily revolving around the induction of apoptosis through various signaling cascades.

A notable derivative, (1E, 4E)-2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (A3K2A3), a dithis compound analogue, has shown significant dose-dependent cytotoxic activity against HeLa and SiHa cervical cancer cell lines.[8] Studies on dithis compound (DBA) have revealed its ability to inhibit cell growth and induce apoptosis in human oral cancer cells.[1][2] The anticancer effects of these compounds are often attributed to the inhibition of key oncogenic pathways and the activation of pro-apoptotic proteins. For instance, DBA has been shown to inhibit STAT3 signaling, a critical pathway in cancer progression.[8] Furthermore, benzylideneacetophenone derivatives, which share a similar structural motif, have been found to inhibit proteasomal activity, leading to apoptosis in prostate cancer cells.[9]

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory properties. Novel this compound oxime ether derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, with some compounds exhibiting efficacy comparable to the standard drug diclofenac sodium.[4][10] The proposed mechanism for this activity involves the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[4] Benzylideneacetophenone derivatives have also been shown to suppress the expression of inflammatory mediators like iNOS and COX-2 in microglia by inhibiting the NF-κB and MAPK signaling pathways.[11]

Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been investigated through various assays.[3][12] The presence of hydroxyl and methoxy substituents on the aromatic rings of dithis compound derivatives has been shown to enhance their antioxidant activity.[12] These compounds can scavenge free radicals, as demonstrated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[12] This antioxidant property may contribute to their overall therapeutic effects, including their anticancer activity.

Other Biological Activities

This compound itself is recognized as a tyrosinase inhibitor and a phospholipase A2 inhibitor.[5] It also exhibits antibacterial activity against certain gram-negative plant-pathogenic bacteria.[5]

Cytotoxicity Data

The cytotoxic effects of this compound derivatives have been quantified against various cancer cell lines, with the IC50 value being a key parameter for comparison. The following table summarizes the reported IC50 values for a representative dithis compound derivative, A3K2A3.

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| A3K2A3 | HeLa (Cervical Cancer) | 18.9 | 48 | [8] |

| A3K2A3 | SiHa (Cervical Cancer) | 17.4 | 48 | [8] |

| A3K2A3 | HaCaT (Non-tumor) | >38 | 48 | [8] |

Mechanism of Action: Signaling Pathways in Cancer

The anticancer activity of this compound derivatives is underpinned by their ability to modulate critical signaling pathways that govern cell survival and death.

Induction of Apoptosis via ROS-Mediated Mitochondrial Damage

The dithis compound derivative A3K2A3 has been shown to induce apoptosis in cervical cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[8] This increase in intracellular ROS leads to mitochondrial depolarization, a reduction in ATP levels, and ultimately, damage to the cell membrane and DNA. This cascade of events culminates in the activation of the intrinsic apoptotic pathway.[8]

Caption: ROS-Mediated Apoptotic Pathway of A3K2A3.

Modulation of Sp1 and Bax in Oral Cancer

In human oral cancer cells, dithis compound (DBA) has been found to induce apoptosis by downregulating the transcription factor Specificity Protein 1 (Sp1).[1] The decrease in Sp1 expression leads to an upregulation of the pro-apoptotic protein Bax.[1] Activated Bax then translocates to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[1]

Caption: DBA-Induced Apoptosis via Sp1/Bax Pathway.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[13]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).[13]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]

-

Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = (1 - [Absorbance of treated cells / Absorbance of control cells]) x 100.

Caption: Workflow of the MTT Cytotoxicity Assay.

Apoptosis Detection

4',6-diamidino-2-phenylindole (DAPI) Staining: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Western Blot Analysis: This technique is used to detect specific proteins in a sample. For apoptosis studies, antibodies against key apoptotic proteins such as cleaved PARP, activated caspase-3, Sp1, and Bax are used to determine their expression levels following treatment with the test compound.[1]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to induce apoptosis in cancer cells through multiple signaling pathways, coupled with their anti-inflammatory and antioxidant properties, makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold. Further investigations into the structure-activity relationships and in vivo efficacy of novel derivatives are warranted to advance these compounds towards clinical applications.

References

- 1. Apoptotic effect of dithis compound on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dithis compound Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activity of novel (substituted)benzylidene acetone oxime ether derivatives: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT (Assay protocol [protocols.io]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

A Technical Guide to the Discovery and Synthesis of Benzylideneacetone Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylideneacetone and its derivatives, belonging to the chalcone family, represent a class of organic compounds with significant therapeutic potential. First synthesized in the late 19th century, these molecules have garnered substantial interest due to their broad spectrum of biological activities, including notable anticancer, anti-inflammatory, and antioxidant properties.[1][2] The core structure, an α,β-unsaturated ketone, is readily synthesized via the Claisen-Schmidt condensation, a versatile reaction allowing for extensive structural modifications. This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound derivatives, with a focus on their applications in modern drug development. It includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and cellular signaling pathways to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Context

The foundational compound of this class, dithis compound, was first prepared in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède.[3] This synthesis was a landmark demonstration of the power of condensation reactions to form new carbon-carbon bonds and construct more complex molecules from simple precursors.[4][5][6] The reaction they utilized, a base-catalyzed condensation between an aromatic aldehyde and a ketone, became known as the Claisen-Schmidt condensation, named after Claisen and J. Gustav Schmidt, who independently published their work on this reaction between 1880 and 1881.[7] This synthetic route remains the primary method for producing this compound and its myriad derivatives today.

Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and versatile crossed aldol condensation reaction.[7] It involves the reaction of a ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde.[8][9] The reaction is typically carried out in the presence of a base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which facilitates the formation of a reactive enolate from the ketone.[10]

The general mechanism proceeds in the following steps:

-

Enolate Formation: A strong base abstracts an α-hydrogen from the ketone (e.g., acetone), forming a resonance-stabilized enolate ion.[10][11]

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde).[10][11]

-

Aldol Addition: This attack forms a tetrahedral intermediate which is then protonated, typically by the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone.

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone, known as a this compound derivative.[12]

General Synthetic Workflow

The synthesis, purification, and characterization of this compound derivatives follow a standardized laboratory workflow. This process is initiated with the base-catalyzed condensation of precursors, followed by isolation of the crude product, purification via recrystallization, and subsequent characterization to confirm structure and purity.

Caption: General workflow for the synthesis and purification of this compound derivatives.

Detailed Experimental Protocol: Synthesis of Dithis compound

This protocol provides a representative procedure for the synthesis of dithis compound from benzaldehyde and acetone.

-

Reaction Setup: In a 25x100 mm test tube or an appropriately sized flask, combine 6 millimoles of benzaldehyde and 3 millimoles of acetone. Dissolve the mixture in 3 mL of 95% ethanol by stirring with a glass rod.[12]

-

Initiation: Add 1 mL of 10% aqueous sodium hydroxide (NaOH) solution to the mixture. Stir continuously until a precipitate begins to form.[12]

-

Reaction: Allow the mixture to stand at room temperature for approximately 20-30 minutes with occasional stirring. The product will precipitate out of the solution as it is formed.

-

Isolation: Cool the reaction mixture in an ice bath for 5-10 minutes to maximize precipitation.[12] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter paper with two portions of 2 mL of ice-cold water to remove any remaining NaOH and other water-soluble impurities.[12]

-

Purification: Transfer the crude solid to a clean flask. Recrystallize the product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, allow them to air dry, and then determine the yield. Confirm the identity and purity of the compound using Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., NMR, IR).

Examples of Synthesized this compound Derivatives

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of derivatives by varying the substituted benzaldehyde and ketone starting materials.

| Derivative Name | Benzaldehyde Derivative | Ketone | Catalyst | Reported Yield |

| Dithis compound | Benzaldehyde | Acetone | NaOH | >95% |

| 4,4'-Dihydroxydithis compound | 4-Hydroxybenzaldehyde | Acetone | NaOH | High |

| Divanilideneacetone | 4-Hydroxy-3-methoxybenzaldehyde | Acetone | HCl | Not specified |

| (2E,5E)-2,5-bis(4-nitrobenzylidene)cyclopentanone | 4-Nitrobenzaldehyde | Cyclopentanone | Not specified | High |

| (E)-4-(4-methoxyphenyl)but-3-en-2-one | 4-Methoxybenzaldehyde | Acetone | NaOH | ~80% |

Biological Activity and Therapeutic Potential

This compound derivatives exhibit a remarkable range of pharmacological activities, making them attractive scaffolds for drug discovery. Their biological effects are diverse, including anti-inflammatory, antioxidant, antibacterial, and potent anticancer properties.[1][2][13]

Anticancer Activity

The anticancer effects of these compounds are particularly well-documented. Derivatives have been shown to inhibit the growth of various cancer cell lines and induce programmed cell death (apoptosis).[14][15] The mechanism of action is often multi-faceted, involving the modulation of key cellular signaling pathways that control cell proliferation, survival, and metastasis.

One study on dithis compound (DBA) in human oral cancer cells found that it inhibits cell growth and induces apoptosis.[14] This effect was linked to the downregulation of Specificity Protein 1 (Sp1), a transcription factor often overexpressed in tumors.[14] The reduction in Sp1 levels led to an increase in the pro-apoptotic protein Bax, triggering the mitochondrial pathway of apoptosis.[14] Other research has shown that DBA derivatives can inhibit the proteasome, a cellular complex responsible for protein degradation, which is a validated target in cancer therapy.[1]

Mechanism of Action: Modulation of the Sp1/Bax Apoptotic Pathway

The diagram below illustrates the proposed mechanism by which dithis compound induces apoptosis in oral cancer cells through the modulation of the Sp1 and Bax signaling pathway.

Caption: DBA-induced apoptosis via downregulation of Sp1 and activation of Bax.

Quantitative Analysis of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate greater potency. The following table summarizes the biological activity of selected dithis compound analogs against various targets.

| Compound | Target | Assay | Activity Value |

| Dithis compound | Mushroom Tyrosinase | Enzyme Inhibition | IC50: 1.5 mM (monophenolase)[13] |

| Dithis compound | Mushroom Tyrosinase | Enzyme Inhibition | IC50: 2.0 mM (diphenolase)[13] |

| DBA Analog (Symmetrical, Unsubstituted) | Trypanosoma brucei | Cell Viability | EC50: 0.80 µM[16] |

| DBA Analog (Electron Rich Aryl Rings) | Trypanosoma brucei | Cell Viability | EC50: 3.29 - 3.99 µM[16] |

| DBA in HeLa Cells (24h) | Cervical Cancer Cells | Cell Viability | IC50: 15% reduction in GSH[15] |

| DBA in SiHa Cells (24h) | Cervical Cancer Cells | Cell Viability | IC50: 18% reduction in GSH[15] |

Note: GSH reduction indicates oxidative stress, a mechanism of cell death.

Conclusion and Future Directions

This compound and its derivatives constitute a historically significant and synthetically accessible class of compounds with immense potential for drug development. The Claisen-Schmidt condensation provides a straightforward and adaptable method for generating vast libraries of analogs for structure-activity relationship (SAR) studies. The demonstrated anticancer activity, operating through clinically relevant pathways such as apoptosis induction and proteasome inhibition, highlights the promise of these scaffolds. Future research should focus on optimizing the potency and selectivity of these derivatives, improving their pharmacokinetic properties, and advancing the most promising candidates into preclinical and clinical development as next-generation therapeutic agents.

References

- 1. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dithis compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [chemeurope.com]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Explain the mechanism of claisen-schmidt reaction. [vedantu.com]

- 10. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Claisen-Schmidt Condensation [cs.gordon.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Apoptotic effect of dithis compound on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dithis compound Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship of Dithis compound Analogs Against the Neglected Disease Pathogen, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Benzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzylideneacetone in various solvents. The information is curated to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical and procedural pathways.

Introduction to this compound

This compound (4-phenyl-3-buten-2-one) is an organic compound with the chemical formula C₁₀H₁₀O. It is a pale yellow crystalline solid with a characteristic sweet, floral odor. As an α,β-unsaturated ketone, it serves as a versatile precursor in various organic syntheses and is utilized in the fragrance industry. Its solubility profile is a critical parameter for its application in reaction chemistry, formulation development, and purification processes.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that the temperature at which these solubilities were determined is 25 °C unless otherwise specified.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility | Temperature (°C) |

| Water | 18.02 | 0.998 | 1.3 g/L[1][2] | 20 |

| 1.398 g/L[3] | 25 | |||

| Ethanol | 46.07 | 0.789 | Freely Soluble[4][5] | - |

| Methanol | 32.04 | 0.792 | Soluble (qualitative) | - |

| Acetone | 58.08 | 0.791 | Soluble (qualitative) | - |

| Ethyl Acetate | 88.11 | 0.902 | Soluble (qualitative) | - |

| Diethyl Ether | 74.12 | 0.713 | Freely Soluble[4][5] | - |

| Benzene | 78.11 | 0.877 | Freely Soluble[4][5] | - |

| Chloroform | 119.38 | 1.489 | Freely Soluble[4][5] | - |

| Toluene | 92.14 | 0.867 | Soluble (qualitative) | - |

| Petroleum Ether | (mixture) | ~0.66 | Very Slightly Soluble[4][5] | - |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The equilibrium solubility of a solid organic compound like this compound can be reliably determined using the shake-flask method. This method involves equilibrating an excess amount of the solid solute with a specific solvent at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Erlenmeyer flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask or vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled orbital shaker or a water bath on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

UV-Vis Spectroscopy: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its λmax.

-

HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Synthesis of this compound via Claisen-Schmidt Condensation

This compound is synthesized through a base-catalyzed aldol condensation between benzaldehyde and acetone, a reaction known as the Claisen-Schmidt condensation. The following diagram illustrates the key steps of this reaction pathway.

Experimental Workflow for Solubility Determination

The logical flow of the experimental procedure for determining the solubility of a solid compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Isomers of Benzylideneacetone and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylideneacetone, a key intermediate in various chemical syntheses and a molecule with notable biological activity, exists as geometric isomers due to the restricted rotation around its carbon-carbon double bond. This technical guide provides a comprehensive overview of the isomers of this compound, with a primary focus on their relative thermodynamic stability. This document summarizes quantitative stability data, details experimental protocols for isomer analysis, and presents key mechanistic pathways involving this compound through structured data tables and visual diagrams. The information herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, systematically named (4E)-4-phenylbut-3-en-2-one (for the trans isomer) and (4Z)-4-phenylbut-3-en-2-one (for the cis isomer), is an α,β-unsaturated ketone. The presence of the double bond gives rise to E (entgegen or trans) and Z (zusammen or cis) geometric isomers. The spatial arrangement of the substituents around this double bond significantly influences the molecule's physical, chemical, and biological properties. Understanding the relative stability of these isomers is crucial for controlling reaction outcomes, predicting biological activity, and developing stable formulations. The trans isomer is the predominantly observed and commercially available form, suggesting it is the more thermodynamically stable of the two.[1]

Isomer Structures and Nomenclature

The two geometric isomers of this compound are depicted below:

-

(E)-Benzylideneacetone (trans): The phenyl group and the acetyl group are on opposite sides of the double bond.

-

(Z)-Benzylideneacetone (cis): The phenyl group and the acetyl group are on the same side of the double bond.

Thermodynamic Stability of Isomers

The greater stability of the (E)-isomer over the (Z)-isomer is a general trend for 1,2-disubstituted alkenes and can be attributed to reduced steric hindrance. In the (Z)-isomer of this compound, the bulky phenyl and acetyl groups are on the same side of the double bond, leading to steric strain. In contrast, these groups are on opposite sides in the (E)-isomer, resulting in a lower energy and more stable conformation.

Quantitative Stability Data

| Isomer of Dithis compound | Configuration | Relative Energy (kcal/mol) |

| (E,E)-dithis compound | trans, trans | 12 |

| (E,Z)-dithis compound | trans, cis | 26 |

| (Z,Z)-dithis compound | cis, cis | 37 |

| Table 1: Calculated relative energies of dithis compound isomers. Data suggests a significant increase in energy with each cis configuration due to steric hindrance. |

Based on these computational results for a similar molecular framework, it is reasonable to infer that (E)-benzylideneacetone is significantly more stable than (Z)-benzylideneacetone.

Experimental Protocols for Isomer Analysis

The quantification of the relative amounts of (E)- and (Z)-benzylideneacetone in a mixture can be achieved through chromatographic and spectroscopic techniques. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) analysis.

HPLC Method for Isomer Separation and Quantification

Objective: To separate and quantify the (E)- and (Z)-isomers of this compound in a sample mixture.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

(E)-Benzylideneacetone standard

-

Sample containing a mixture of this compound isomers

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized for baseline separation of the two isomers, starting with a ratio of 60:40 (acetonitrile:water).

-

Standard Solution Preparation: Prepare a stock solution of (E)-benzylideneacetone of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the sample mixture in the mobile phase to a known volume.

-

HPLC Analysis:

-

Set the column temperature to 25 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to the λmax of this compound (around 287 nm).

-

Inject equal volumes of the standard solutions and the sample solution.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (E)- and (Z)-isomers based on the retention time of the (E)-standard. The (Z)-isomer is expected to have a different retention time.

-

Generate a calibration curve by plotting the peak area of the (E)-standard against its concentration.

-

Determine the concentration of the (E)-isomer in the sample from the calibration curve.

-

The concentration of the (Z)-isomer can be determined if a pure standard is available, or its relative percentage can be calculated from the peak areas of the (E)- and (Z)-isomers in the sample, assuming similar response factors.

-

Quantitative NMR (qNMR) Spectroscopy for Isomer Ratio Determination

Objective: To determine the molar ratio of (E)- and (Z)-benzylideneacetone in a mixture.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

Reagents:

-

Deuterated chloroform (CDCl3) or other suitable deuterated solvent.

-

Sample containing a mixture of this compound isomers.

Procedure:

-

Sample Preparation: Accurately weigh a sample of the isomer mixture and dissolve it in a known volume of deuterated solvent.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration (a D1 of at least 5 times the longest T1 is recommended).

-

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to the (E)- and (Z)-isomers. The vinyl protons of the two isomers are likely to have different chemical shifts and coupling constants.

-

Integrate the area of a characteristic signal for each isomer.

-

The molar ratio of the isomers is directly proportional to the ratio of their integral values, assuming the integrated signals correspond to the same number of protons in each isomer.

-

Interconversion of Isomers

The (Z)-isomer of this compound can be converted to the more stable (E)-isomer through acid- or base-catalyzed isomerization or via photochemical isomerization.

Acid-Catalyzed Isomerization

Acid-catalyzed isomerization proceeds through the protonation of the carbonyl oxygen, which increases the single-bond character of the C=C bond, allowing for rotation. Subsequent deprotonation leads to the thermodynamically more stable (E)-isomer.

References

Theoretical Calculation of Benzylideneacetone Properties: A Technical Guide

Introduction

Benzylideneacetone, formally known as (3E)-4-Phenylbut-3-en-2-one, is an organic compound with the formula C₆H₅CH=CHC(O)CH₃. As a classic example of an α,β-unsaturated ketone, it serves as a fundamental scaffold in organic synthesis and possesses applications as a flavoring agent and in perfumery. The study of its molecular properties is crucial for understanding its reactivity, spectroscopic behavior, and potential applications in fields like drug development and materials science.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and analyzing the properties of molecules with high accuracy. These computational methods allow for the detailed investigation of molecular geometry, vibrational frequencies, electronic transitions, and other key parameters, offering insights that complement and guide experimental work. This technical guide provides an in-depth overview of the theoretical calculation of this compound's properties, aimed at researchers, scientists, and professionals in drug development.

Computational Methodology: A DFT Approach

The theoretical properties of this compound are predominantly investigated using Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for a wide range of molecular systems.

Computational Protocol

The standard workflow for calculating molecular properties involves several key steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by optimizing the molecular geometry to find the minimum energy conformation. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra. Calculated harmonic frequencies are often systematically higher than experimental values and are therefore scaled by a standard factor (e.g., 0.967) for better agreement.

-

Property Calculations: Once the optimized geometry is confirmed, a series of single-point calculations are performed to determine various electronic and spectroscopic properties.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts relative to a reference compound like tetramethylsilane (TMS).

-

UV-Vis Spectra: Electronic absorption properties, such as maximum absorption wavelengths (λmax) and oscillator strengths, are calculated using Time-Dependent Density Functional Theory (TD-DFT).

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic transport properties.

-

Electrostatic Potential: The Molecular Electrostatic Potential (MEP) is calculated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack.

-

Visualizing Computational Workflows and Molecular Structures

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict design specifications for clarity and readability.

Methodological & Application

Enzymatic Synthesis of Benzylideneacetone and its Analogues: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of benzylideneacetone and its analogues, compounds of significant interest in drug discovery and development. These protocols offer a green chemistry approach to the synthesis of chalcones, focusing on the use of hydrolases, such as lipases and acylases, which exhibit promiscuous aldol condensation activity. Additionally, a whole-cell biocatalysis method is described. These methods provide high stereoselectivity and yields under mild reaction conditions.

The application notes further detail the therapeutic potential of these compounds by summarizing their modulatory effects on key signaling pathways implicated in cancer and inflammation, including NF-κB, STAT3, MAPK, PI3K/Akt, Wnt, and apoptosis pathways. This information is intended to guide researchers, scientists, and drug development professionals in the synthesis and evaluation of this promising class of molecules.

Application Notes

This compound and its analogues, belonging to the chalcone family, are precursors for flavonoids and exhibit a wide range of biological activities. Their α,β-unsaturated ketone moiety is a key structural feature responsible for their pharmacological effects. Enzymatic synthesis offers an environmentally friendly and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to side reactions.

The primary enzymes utilized for this purpose are lipases and acylases, which, in a departure from their natural hydrolytic functions, can catalyze the Claisen-Schmidt condensation between substituted benzaldehydes and acetophenones. This promiscuous activity allows for the synthesis of a diverse library of this compound analogues.

From a drug development perspective, these compounds are potent modulators of critical cellular signaling pathways. Their ability to interfere with pathways such as NF-κB and STAT3, which are often constitutively active in cancer cells, makes them attractive candidates for anti-cancer therapeutics. Furthermore, their influence on the MAPK and PI3K/Akt pathways, central to cell proliferation and survival, underscores their potential in oncology. Emerging evidence also points to their interaction with the Wnt signaling and apoptosis pathways, broadening their therapeutic applicability.

Quantitative Data Summary

The following tables summarize the yields of this compound and its analogues obtained through various enzymatic and whole-cell biocatalytic methods.

Table 1: Lipase-Catalyzed Synthesis of Chalcones

| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Lipase Source | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | Benzaldehyde | Hog Pancreas | Imidazole | n-Octane | 50 | 48 | 5 (isolated) | [1] |

| 2 | Acetophenone | p-Nitrobenzaldehyde | Hog Pancreas | Imidazole | n-Octane | 50 | 48 | - | [1] |

| 3 | 2'-Hydroxyacetophenone | Benzaldehyde | Porcine Pancreas | Imidazole | - | - | - | 50 | [2] |

| 4 | 2'-Hydroxyacetophenone | p-Nitrobenzaldehyde | Porcine Pancreas | Imidazole | - | - | - | High | [2] |

| 5 | 2'-Hydroxyacetophenone | p-Chlorobenzaldehyde | Porcine Pancreas | Imidazole | - | - | - | High | [2] |

| 6 | 2'-Hydroxyacetophenone | p-Bromobenzaldehyde | Porcine Pancreas | Imidazole | - | - | - | High | [2] |

Table 2: Acylase-Catalyzed Synthesis of Chalcones

| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Acylase Source | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | Benzaldehyde | Aspergillus melleus | Imidazole | n-Octane | 50 | 48 | Active | [1] |

| 2 | Acetophenone | p-Nitrobenzaldehyde | Aspergillus melleus | Imidazole | n-Octane | 50 | 48 | Active | [1] |

| 3 | Acetophenone | p-Nitrobenzaldehyde | Recombinant D-aminoacylase | Imidazole | - | - | - | 74 | [1] |

Table 3: Whole-Cell Biocatalysis for 4-Hydroxythis compound Synthesis

| Substrate (4-Hydroxybenzaldehyde) | Biocatalyst | Acetone Conc. (v/v) | Temp (°C) | Time (h) | Conversion (%) |

| 120 mM | Whole-cell E. coli BL21(DE3) expressing DERA | 50% | 60 | 36 | >95% |

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using lipase from hog pancreas.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Lipase from hog pancreas

-

Imidazole

-

n-Octane

-

Reaction vessel (e.g., screw-capped vial)

-

Magnetic stirrer and stir bar

-

Heating system (e.g., oil bath)

Procedure:

-

To a reaction vessel, add acetophenone (2.04 mmol), benzaldehyde (0.09 mmol), lipase from hog pancreas (10.0 mg), and imidazole (5.0 mg).[1]

-

Add 1 mL of n-octane to the mixture.[1]

-

Seal the vessel and place it on a magnetic stirrer in a pre-heated oil bath at 50°C.

-

Stir the reaction mixture at 450 rpm for 48 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, proceed to the purification protocol.

Protocol 2: Whole-Cell Biocatalysis for 4-Hydroxythis compound Synthesis

This protocol details the synthesis of 4-hydroxythis compound using whole-cell E. coli expressing 2-deoxy-D-ribose-5-phosphate aldolase (DERA).

Materials:

-

E. coli BL21(DE3) cells overexpressing DERA (wet cells)

-

4-Hydroxybenzaldehyde (4-HBD)

-

Acetone

-

Phosphate buffer (pH 7.5)

-

Reaction vessel (e.g., stoppered glass vial)

-

Water bath shaker

Procedure:

-

Prepare a 5 mL reaction mixture in a stoppered glass vial containing:

-

1 g of wet E. coli cells

-

4-HBD to a final concentration of 120 mM

-

Acetone to a final concentration of 50% (v/v)

-

Phosphate buffer (pH 7.5) to make up the final volume.

-

-

Incubate the reaction mixture in a water bath shaker at 60°C with shaking at 150 rpm for 36 hours.

-

Monitor the formation of 4-hydroxythis compound (4-HBA) by HPLC.

-

Once the reaction is complete, proceed with product purification.

Protocol 3: Purification of this compound and its Analogues

This protocol provides a general method for the purification of the enzymatically synthesized products.

Materials:

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

-

Glass column

-

Rotary evaporator

-

HPLC system with a suitable column (e.g., C18)

Method 1: Column Chromatography

-

After the reaction, extract the mixture with ethyl acetate (3 x volume of reaction).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The specific gradient will depend on the polarity of the analogue.

-

Collect the fractions and analyze them by TLC.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Method 2: High-Performance Liquid Chromatography (HPLC)

-

For analytical and semi-preparative purification, use a reverse-phase HPLC system.

-

A common mobile phase system is a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).

-

The specific gradient program will need to be optimized based on the retention time of the target compound.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm).

-

Collect the peak corresponding to the desired product.

-

Remove the solvent under vacuum to obtain the pure compound.

Visualizations

Enzymatic Synthesis Workflow```dot

Caption: A typical workflow for the purification of synthesized compounds.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

STAT3 Signaling Pathway Inhibition

Caption: this compound analogues inhibit the STAT3 signaling pathway.

MAPK Signaling Pathway Modulation

Caption: Modulation of the MAPK signaling cascade by this compound analogues.

PI3K/Akt Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogues.

Wnt Signaling Pathway Modulation

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Apoptosis Pathway Modulation

Caption: Induction of apoptosis by this compound analogues via Sp1 and Bax modulation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Benzylideneacetone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude benzylideneacetone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities in crude this compound?

A2: Crude this compound, synthesized via a Claisen-Schmidt condensation, often contains unreacted benzaldehyde, acetone, sodium hydroxide from the catalyst, and the side-product dithis compound.[1] Dithis compound is a common impurity when an excess of benzaldehyde is used or reaction conditions are not carefully controlled.[2]

Q3: What is the expected melting point of pure this compound?

A3: Pure trans-benzylideneacetone is a pale yellow solid with a melting point range of 39-42°C.[2][3] A broad melting range or a melting point lower than this indicates the presence of impurities.

Q4: Can I use distillation at atmospheric pressure to purify this compound?

A4: Distillation at atmospheric pressure is generally not recommended. This compound has a high boiling point (260-262°C at 760 mmHg), and prolonged heating at this temperature can lead to decomposition.[2][4][5] Vacuum distillation is the preferred method as it lowers the boiling point, minimizing the risk of degradation.[6]

Troubleshooting Guides